molecular formula C25H33IN4O3 B14207006 L-Leucyl-L-alanyl-N-[(4-iodophenyl)methyl]-L-phenylalaninamide CAS No. 824405-74-5

L-Leucyl-L-alanyl-N-[(4-iodophenyl)methyl]-L-phenylalaninamide

Cat. No.: B14207006
CAS No.: 824405-74-5
M. Wt: 564.5 g/mol
InChI Key: ZTJFBXHLQFQBOH-HSQYWUDLSA-N
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Description

L-Leucyl-L-alanyl-N-[(4-iodophenyl)methyl]-L-phenylalaninamide is a synthetic peptide compound It is composed of three amino acids: leucine, alanine, and phenylalanine, with an additional 4-iodophenylmethyl group attached to the nitrogen atom of the phenylalanine residue

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Leucyl-L-alanyl-N-[(4-iodophenyl)methyl]-L-phenylalaninamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid, protected at the amino group, is attached to the resin.

    Deprotection: The protecting group on the amino group is removed to allow for the addition of the next amino acid.

    Coupling: The next protected amino acid is coupled to the growing peptide chain using coupling reagents such as HBTU or DIC.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage and deprotection: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and optimized reaction conditions are employed to increase efficiency and yield. Purification is typically achieved through high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

L-Leucyl-L-alanyl-N-[(4-iodophenyl)methyl]-L-phenylalaninamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of disulfide bonds if cysteine residues are present.

    Reduction: Reduction reactions can break disulfide bonds, if any, within the peptide.

    Substitution: The 4-iodophenyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in aqueous solutions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Sodium azide or other nucleophiles in polar aprotic solvents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while substitution reactions can yield various substituted phenylalaninamide derivatives.

Scientific Research Applications

L-Leucyl-L-alanyl-N-[(4-iodophenyl)methyl]-L-phenylalaninamide has several scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its potential role in protein-protein interactions and enzyme inhibition.

    Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or as a component of peptide-based drugs.

    Industry: Utilized in the development of novel materials and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of L-Leucyl-L-alanyl-N-[(4-iodophenyl)methyl]-L-phenylalaninamide depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The 4-iodophenyl group can enhance the compound’s binding affinity to certain targets, leading to increased potency and specificity.

Comparison with Similar Compounds

L-Leucyl-L-alanyl-N-[(4-iodophenyl)methyl]-L-phenylalaninamide can be compared to other peptide compounds with similar structures:

    L-Leucyl-L-alanyl-N-[(4-chlorophenyl)methyl]-L-phenylalaninamide: Similar structure but with a chlorine atom instead of iodine, which may affect its reactivity and binding properties.

    L-Leucyl-L-alanyl-N-[(4-bromophenyl)methyl]-L-phenylalaninamide: Contains a bromine atom, which can also influence its chemical and biological properties.

    L-Leucyl-L-alanyl-N-[(4-fluorophenyl)methyl]-L-phenylalaninamide: The fluorine atom can alter the compound’s hydrophobicity and interaction with molecular targets.

The uniqueness of this compound lies in the presence of the iodine atom, which can significantly impact its chemical reactivity and biological activity compared to its halogen-substituted counterparts.

Properties

CAS No.

824405-74-5

Molecular Formula

C25H33IN4O3

Molecular Weight

564.5 g/mol

IUPAC Name

(2S)-2-amino-N-[(2S)-1-[[(2S)-1-[(4-iodophenyl)methylamino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]-4-methylpentanamide

InChI

InChI=1S/C25H33IN4O3/c1-16(2)13-21(27)24(32)29-17(3)23(31)30-22(14-18-7-5-4-6-8-18)25(33)28-15-19-9-11-20(26)12-10-19/h4-12,16-17,21-22H,13-15,27H2,1-3H3,(H,28,33)(H,29,32)(H,30,31)/t17-,21-,22-/m0/s1

InChI Key

ZTJFBXHLQFQBOH-HSQYWUDLSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC2=CC=C(C=C2)I)NC(=O)[C@H](CC(C)C)N

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC2=CC=C(C=C2)I)N

Origin of Product

United States

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